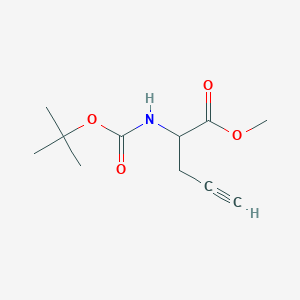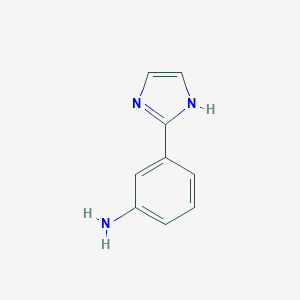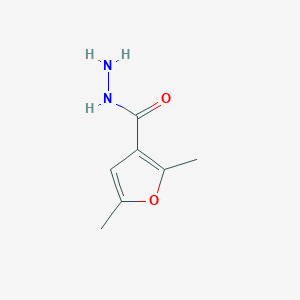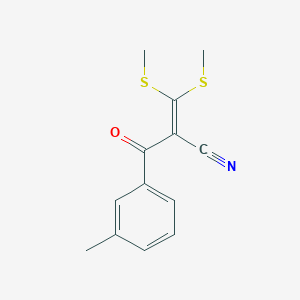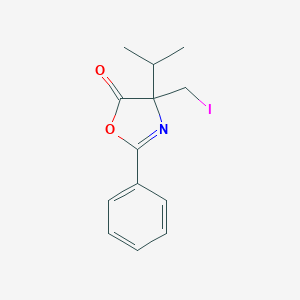
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one, also known as IMPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The exact mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have a positive effect on the immune system and to exhibit antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other commonly used reagents.
Direcciones Futuras
1. Development of new 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one derivatives with enhanced biological activity.
2. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new materials.
3. Study of the mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one to better understand its biological effects.
4. Exploration of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the treatment of various diseases.
5. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new diagnostic tools.
Métodos De Síntesis
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one can be synthesized through a multi-step reaction involving the condensation of 2-phenylacetic acid and glycine, followed by chlorination and iodination. The final product is obtained through cyclization of the resulting intermediate.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one has been studied for its potential use as a building block in the synthesis of various bioactive molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential use in the development of new materials with unique properties.
Propiedades
Número CAS |
182176-14-3 |
|---|---|
Nombre del producto |
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
Fórmula molecular |
C13H14INO2 |
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
4-(iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H14INO2/c1-9(2)13(8-14)12(16)17-11(15-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
ZLFCOWIHEOFQGF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
SMILES canónico |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
Sinónimos |
5(4H)-Oxazolone, 4-(iodomethyl)-4-(1-methylethyl)-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
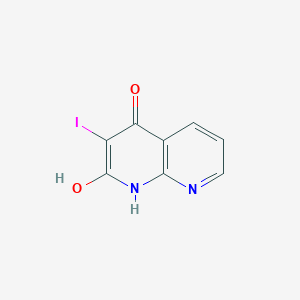
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
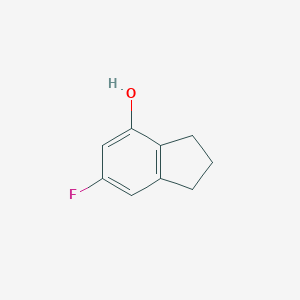
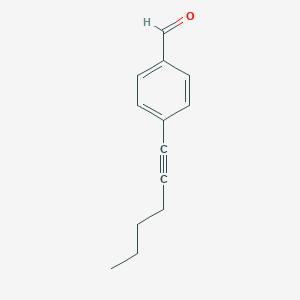
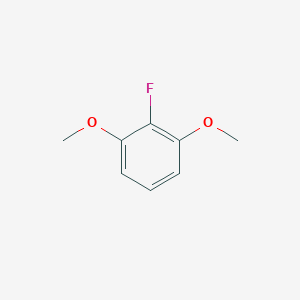
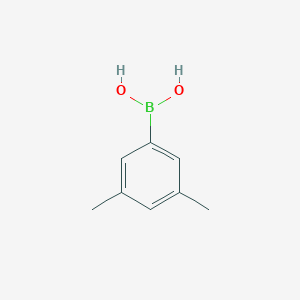
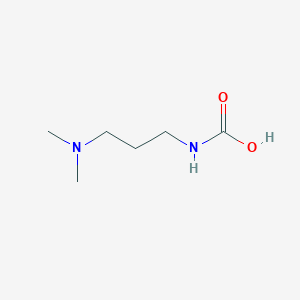
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
